Girinimbine

Descripción general

Descripción

Girinimbine es un alcaloide de carbazol de origen natural aislado del árbol de curry (Murraya koenigii). Este compuesto es conocido por sus diversas actividades biológicas, incluidas las propiedades antitumorales, antiinflamatorias y antioxidantes . This compound ha despertado una atención significativa en la investigación científica debido a sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Girinimbine se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la ciclación de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, la síntesis de this compound se puede lograr mediante la ciclación de 3,3,5-trimetil-3,11-dihidropirano[3,2-a]carbazol .

Métodos de producción industrial: La producción industrial de this compound generalmente implica la extracción del compuesto de la corteza del tallo de Murraya koenigii. El proceso de extracción incluye extracción con disolventes, seguida de pasos de purificación como la cromatografía en columna para aislar this compound en su forma pura .

Análisis De Reacciones Químicas

Apoptosis Induction via Mitochondrial Pathways

Girinimbine triggers intrinsic apoptosis in cancer cells through:

-

Caspase activation : Cleavage of caspases 3 and 9 in HT-29 colon cancer cells , with elevated caspase-3 activity in HepG2 liver cancer cells .

-

Mitochondrial disruption : Loss of mitochondrial membrane potential and cytochrome c release .

-

DNA fragmentation : Observed in SKOV3 ovarian cancer cells via immunofluorescence .

Cell Cycle Arrest Mechanisms

This compound induces G₀/G₁-phase arrest in multiple cancer cell lines:

Anti-Inflammatory Activity

In carrageenan-induced peritonitis models:

-

Leukocyte migration reduction : 52% decrease in total leukocytes (neutrophils predominant) .

-

Cytokine suppression :

Dose-Dependent Cytotoxicity

| Cell Line | Assay | Key Finding | Reference |

|---|---|---|---|

| HT-29 | MTT | IC₅₀ = 28 µM (72 hr) | |

| HepG2 | LDH | 400 µM caused 98% membrane damage at 6 hr | |

| SKOV3 | BrdU | 80% proliferation inhibition at 100 µM |

Nitric Oxide (NO) Modulation

This compound inhibits NO production in inflammatory models:

Quantified via Griess assay at 550 nm

Critical Analysis of Limitations

-

No synthetic chemistry data : Sources lack details on this compound’s synthesis, stability, or reactivity.

-

Focus on biological systems : All studies emphasize cellular mechanisms rather than pure chemical reactions.

-

Methodological gaps : Assays like MTT and LDH measure biological endpoints, not chemical transformations.

For explicit chemical reaction data (e.g., oxidation states, reaction kinetics), consult specialized organic chemistry databases or synthetic studies not covered in the provided sources. Would you like assistance refining the query to target synthetic chemistry literature?

Aplicaciones Científicas De Investigación

Anticancer Properties

Girinimbine has been extensively studied for its anticancer effects across various cancer types. The following sections detail its impact on specific cancers and the underlying mechanisms.

Ovarian Cancer

A study demonstrated that this compound inhibits the proliferation of human ovarian cancer cells (SKOV3) through the induction of apoptosis and cell cycle arrest. The compound was found to interfere with the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways, which are critical for cell survival and proliferation. In vitro results indicated a dose-dependent inhibition of cell migration and invasion, suggesting its potential as a therapeutic agent against ovarian cancer .

Breast Cancer

This compound has also shown promising results against breast cancer cells (MDA-MB-453). The compound inhibited cell proliferation and migration while inducing apoptosis through the MEK/ERK and STAT3 signaling pathways. The study utilized various assays, including MTT and clonogenic assays, to evaluate its antiproliferative effects, revealing significant inhibition of colony formation in cancerous cells .

Lung Cancer

Research involving A549 lung cancer cells indicated that this compound induces apoptosis via mitochondrial pathways. The study reported an IC50 value of 19.01 µM for this compound, demonstrating its cytotoxic effects on lung cancer cells while sparing normal cells .

Hepatocellular Carcinoma

This compound exhibited significant anticancer activity against HepG2 cells (a model for hepatocellular carcinoma) by inducing G0/G1 phase cell cycle arrest. This effect was associated with increased apoptosis markers, indicating its potential as a treatment for liver cancer .

Colorectal Cancer

In colorectal cancer models, this compound induced apoptosis in HT-29 cells while reducing inflammation markers in vivo. These findings suggest that this compound could serve as both a chemopreventive and chemotherapeutic agent by modulating apoptotic pathways and inflammatory responses .

Additional Pharmacological Activities

Beyond its anticancer properties, this compound exhibits other beneficial activities:

- Anti-inflammatory Effects : this compound has demonstrated the ability to reduce pro-inflammatory cytokines in models of inflammation, indicating potential use in inflammatory diseases .

- Antioxidant Activity : The compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

- Anti-angiogenic Properties : this compound's ability to inhibit angiogenesis further supports its role in cancer therapy by preventing tumor vascularization .

Mecanismo De Acción

Girinimbine ejerce sus efectos a través de múltiples mecanismos. Induce apoptosis en las células cancerosas al activar la caspasa-3 y la caspasa-9, lo que lleva a la muerte celular programada. El compuesto también inhibe la translocación del factor nuclear-kappa B, reduciendo la inflamación . Además, this compound suprime la producción de especies reactivas de oxígeno, protegiendo así las células del estrés oxidativo .

Comparación Con Compuestos Similares

Girinimbine es único entre los alcaloides de carbazol debido a sus actividades biológicas específicas y estructura molecular. Los compuestos similares incluyen:

Mahanimbine: Otro alcaloide de carbazol aislado de Murraya koenigii, conocido por sus propiedades antiinflamatorias.

Koenimbine: Exhibe actividad anticancerígena similar a la de this compound pero difiere en su estructura molecular.

Isomahanine: Conocido por sus propiedades antioxidantes y sus posibles aplicaciones terapéuticas.

This compound destaca por sus potentes actividades anticancerígenas y antiinflamatorias, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.

Actividad Biológica

Girinimbine, a carbazole alkaloid derived from Murraya koenigii (curry leaf tree), has garnered significant attention for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory treatment. This article synthesizes findings from various studies, highlighting this compound's mechanisms of action, efficacy in different cancer models, and its potential therapeutic applications.

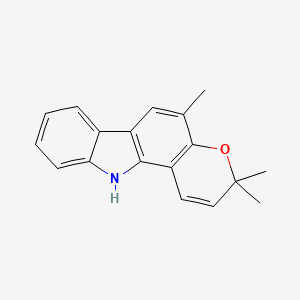

Chemical Structure and Properties

This compound is characterized by its unique carbazole structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of 253.33 g/mol. The compound exhibits solubility in organic solvents, which is crucial for its extraction and application in biological studies.

Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

- Intrinsic Pathway Activation : In studies involving human colon cancer cells (HT-29), this compound treatment led to mitochondrial membrane potential changes, cytochrome c release, and activation of caspases 3 and 9, indicating intrinsic pathway activation .

- Cell Cycle Arrest : this compound induces G0/G1 phase arrest in HepG2 liver cancer cells, effectively reducing cell proliferation. This was evidenced by an increase in the hypodiploid population and a decrease in S-phase cells .

- Extrinsic Pathway Involvement : In A549 lung cancer cells, this compound treatment resulted in increased expression of caspase 8 and other markers associated with the extrinsic apoptotic pathway .

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties:

- Nitric Oxide Production Inhibition : It effectively inhibits nitric oxide production in LPS/interferon-gamma-stimulated macrophages .

- Cytokine Suppression : In vivo studies showed that this compound reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in carrageenan-induced peritonitis models .

Case Studies and Research Findings

- Colon Cancer (HT-29 Cells) :

- Lung Cancer (A549 Cells) :

- Hepatocellular Carcinoma (HepG2 Cells) :

- Ovarian Cancer :

Comparative Table of Biological Activities

Propiedades

IUPAC Name |

3,3,5-trimethyl-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-11-10-14-12-6-4-5-7-15(12)19-16(14)13-8-9-18(2,3)20-17(11)13/h4-10,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEQWKVGMHUUKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945774 | |

| Record name | 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Girinimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

23095-44-5 | |

| Record name | Girinimbine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Girinimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Girinimbine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5-Trimethyl-3,11-dihydropyrano[3,2-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GIRINIMBINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH639V7QSF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Girinimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 °C | |

| Record name | Girinimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030241 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.